

# Toxicological Profile of Direct Black 166: A Technical Guide

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## Compound of Interest

Compound Name: Direct black 166

Cat. No.: B13793532

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Disclaimer: Specific toxicological data for **Direct Black 166** is limited in publicly available literature. This guide leverages data from the closely related and structurally similar benzidine-based azo dye, Direct Black 38, as a surrogate to provide a comprehensive toxicological profile. **Direct Black 166** is anticipated to exhibit a similar toxicological profile due to its potential metabolism to carcinogenic aromatic amines.

## Executive Summary

**Direct Black 166** is a trisazo dye used in the textile and leather industries.<sup>[1][2][3][4]</sup> While specific toxicological studies on **Direct Black 166** are scarce, its structural similarity to other benzidine-based dyes, such as Direct Black 38, raises significant health concerns. The primary toxicological concern associated with benzidine-based dyes is their metabolic conversion to benzidine, a known human carcinogen.<sup>[5][6]</sup> In vivo studies on Direct Black 38 have demonstrated its carcinogenicity in animal models, primarily inducing liver neoplasms. This guide provides a detailed overview of the available toxicological data, experimental protocols for key toxicological assays, and insights into the metabolic activation and carcinogenic mechanism of related benzidine-based dyes.

## Quantitative Toxicological Data

The following tables summarize the quantitative data from a 13-week subchronic toxicity study of Direct Black 38 administered in the feed to Fischer 344 rats and B6C3F1 mice. This data is presented as a surrogate for **Direct Black 166**.

Table 1: Survival and Neoplastic Lesions in Fischer 344 Rats Fed Direct Black 38 for 13 Weeks<sup>[7]</sup><sup>[8]</sup>

| Sex    | Dietary Concentration (ppm) | Number of Animals | Survival | Incidence of Hepatocellular Carcinoma | Incidence of Neoplastic Nodules |
|--------|-----------------------------|-------------------|----------|---------------------------------------|---------------------------------|
| Male   | 0 (Control)                 | 10                | 10/10    | 0/10                                  | 0/10                            |
| 190    | 10                          | 10/10             | 0/10     | 0/10                                  |                                 |
| 375    | 10                          | 10/10             | 0/10     | 1/10                                  |                                 |
| 750    | 10                          | 10/10             | 1/10     | 8/10                                  |                                 |
| 1500   | 10                          | 4/10              | 4/9      | 9/9                                   |                                 |
| 3000   | 10                          | 0/10              | -        | -                                     |                                 |
| Female | 0 (Control)                 | 10                | 10/10    | 0/10                                  | 0/10                            |
| 190    | 10                          | 10/10             | 0/10     | 0/10                                  |                                 |
| 375    | 10                          | 10/10             | 0/10     | 0/10                                  |                                 |
| 750    | 10                          | 10/10             | 0/10     | 2/10                                  |                                 |
| 1500   | 10                          | 10/10             | 0/10     | 5/10                                  |                                 |
| 3000   | 10                          | 0/10              | -        | -                                     |                                 |

Table 2: Survival and Cellular Alterations in B6C3F1 Mice Fed Direct Black 38 for 13 Weeks<sup>[7]</sup>

| Sex    | Dietary Concentration (ppm) | Number of Animals | Survival | Incidence of Foci of Cellular Alteration (Liver) |
|--------|-----------------------------|-------------------|----------|--|
| Male   | 0 (Control)                 | 10                | 10/10    | 0/10   |
| 750    | 10                          | 10/10             | 0/10     |  |
| 1500   | 10                          | 10/10             | 0/10     |  |
| 3000   | 10                          | 10/10             | 0/10     |  |
| 6000   | 10                          | 10/10             | 0/10     |  |
| 12500  | 10                          | 10/10             | 3/10     |  |
| Female | 0 (Control)                 | 10                | 10/10    | 0/10   |
| 750    | 10                          | 10/10             | 0/10     |  |
| 1500   | 10                          | 10/10             | 0/10     |  |
| 3000   | 10                          | 10/10             | 0/10     |  |
| 6000   | 10                          | 10/10             | 0/10     |  |
| 12500  | 10                          | 10/10             | 0/10     |  |

## Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. The following are summaries of standard protocols relevant to the assessment of azo dyes.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Principle:** A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dosing level (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity in a proportion of the animals to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[8]
- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
- **Dose Preparation:** The test substance is typically administered in a constant volume, with the concentration varied to achieve the desired dose. The vehicle used should be non-toxic (e.g., water, corn oil).
- **Procedure:**
  - Animals are fasted prior to dosing (food, but not water, is withheld).
  - A single animal is dosed with the test substance by gavage.
  - If the animal survives, two additional animals are dosed at the same level.
  - If two or three animals survive, the next dose level is increased. If the first animal dies, the next dose level is decreased.
  - This stepwise procedure continues until the criteria for classification are met.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.

## Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.[6][13]

- **Principle:** The test utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*). These strains have mutations that prevent them from synthesizing this essential amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid, allowing them to grow on a minimal medium lacking it.[6]
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to detect mutagens that require metabolic activation to become reactive.[6]
- **Procedure (Plate Incorporation Method):**
  - Varying concentrations of the test substance, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.
  - The mixture is poured onto a minimal glucose agar plate.
  - The plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

## In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects genotoxic damage in mammalian cells by identifying micronuclei.[7]

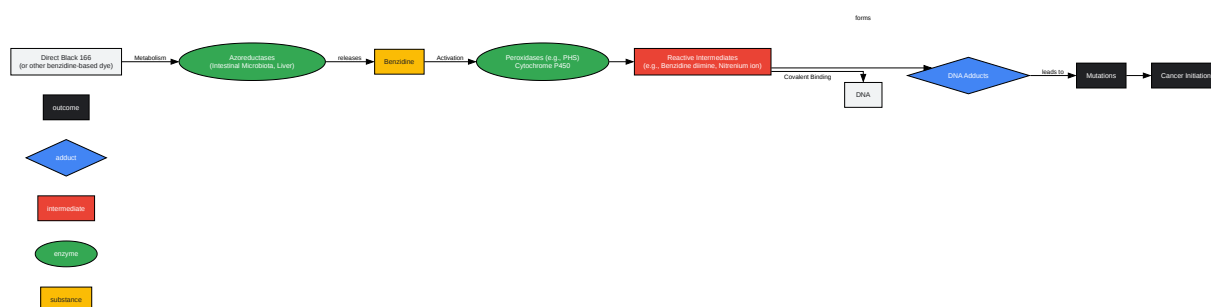
- **Principle:** Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity of the test substance.

- Cell Cultures: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).
- Procedure:
  - Cell cultures are exposed to several concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.
  - Following exposure, the cells are cultured for a period that allows for the completion of mitosis and the expression of micronuclei.
  - Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of micronuclei in cells that have divided during or after treatment.
  - Cells are harvested, stained, and scored for the presence of micronuclei.
- Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent control cultures. A substance is considered positive if it induces a concentration-dependent increase in micronucleated cells or a reproducible and significant increase at one or more concentrations.

## Signaling Pathways and Experimental Workflows

### Metabolic Activation and Carcinogenic Mechanism of Benzidine-Based Dyes

The carcinogenicity of benzidine-based dyes like **Direct Black 166** is primarily attributed to their in vivo metabolism to benzidine, a known human carcinogen. The following diagram illustrates the proposed metabolic activation pathway leading to DNA damage.

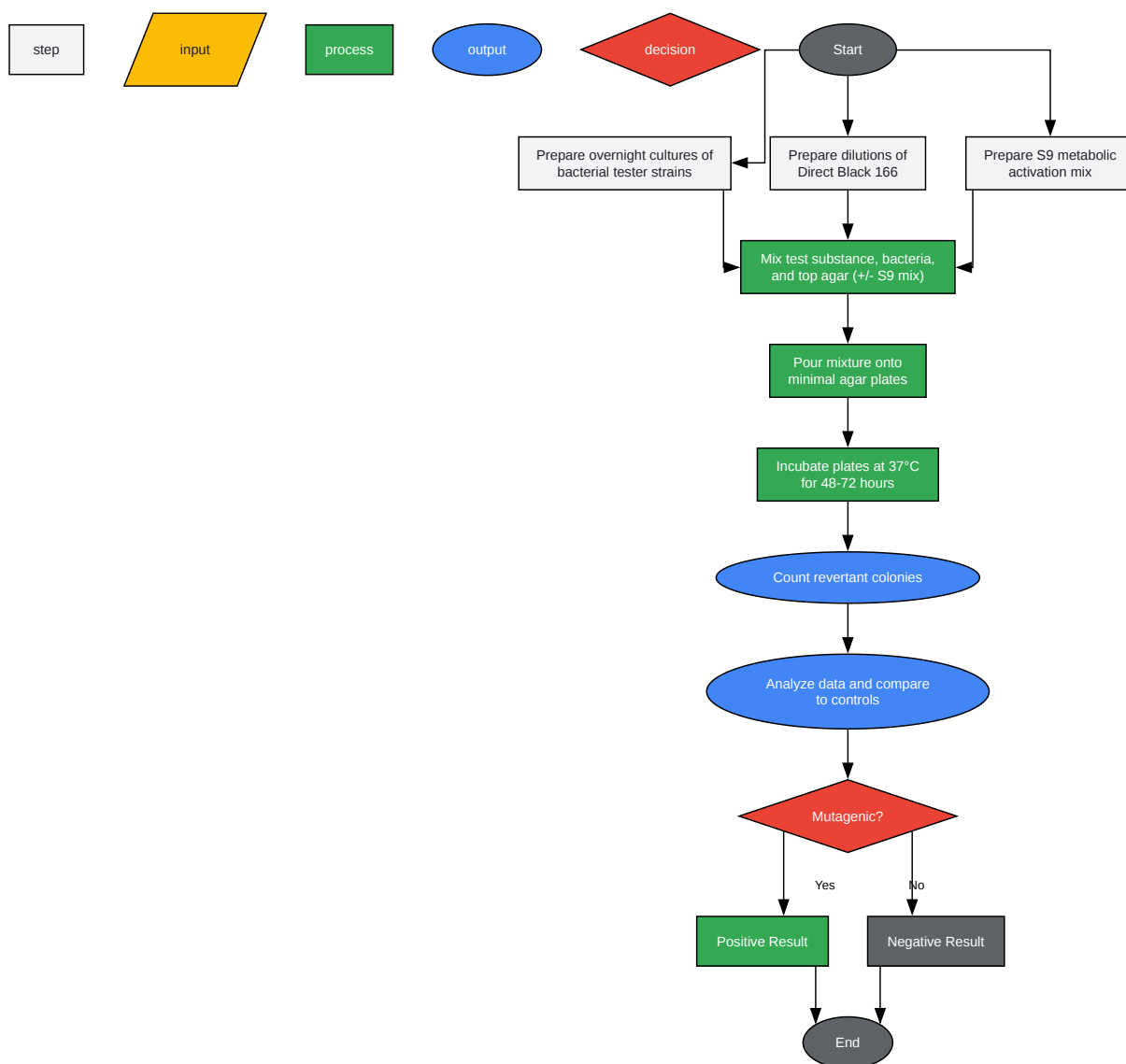


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Caption: Metabolic activation of benzidine-based dyes leading to carcinogenesis.

## Experimental Workflow for the Bacterial Reverse Mutation (Ames) Test

The Ames test is a standard procedure for assessing the mutagenicity of a chemical. The following diagram outlines the typical workflow for this assay.



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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.



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